molecular formula C5H6N2O2S B152805 Pyridine-2-sulfonamide CAS No. 63636-89-5

Pyridine-2-sulfonamide

Cat. No. B152805
CAS RN: 63636-89-5
M. Wt: 158.18 g/mol
InChI Key: DWJMBQYORXLGAE-UHFFFAOYSA-N
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Description

Pyridine-2-sulfonamide is a sulfur-containing organic compound belonging to the pyridine family. It is a white crystalline solid that is soluble in water and alcohols and is used in a variety of laboratory and industrial applications. It has a wide range of applications in the fields of organic synthesis, pharmaceuticals, and biochemistry.

Scientific Research Applications

Local Toxic Effects and Tissue Reactions

Pyridine-2-sulfonamide derivatives, such as sulfanilamide, sulfathiazole, sulfapyridine, and sulfadiazine, are known for their local toxic effects and reactions with living tissues like fibroblasts, macrophages, and epithelial cells. The toxicity of these derivatives depends on their solubility, with sulfathiazole being the most toxic under equal concentrations (Bellows, 1943).

Environmental Contamination and Human Exposure

Studies have shown the presence of perfluorinated sulfonamides, such as N-methylperfluorooctane sulfonamidoethanol (MeFOSE), in indoor and outdoor air, as well as in house dust, indicating a significant source of environmental contamination and potential human exposure. The study highlighted the need for better understanding of the sources, pathways, and exposure risks associated with these compounds (Shoeib et al., 2005).

Therapeutic Applications and Patent Review

This compound compounds are significant in the pharmaceutical industry, serving as the basis for various drugs like diuretics, carbonic anhydrase inhibitors, antiepileptics, antiviral, anticancer agents, and in Alzheimer’s disease drugs. The review of patents between 2013 and present indicates the continuing relevance and versatility of these compounds in developing valuable drugs for a wide range of conditions (Gulcin & Taslimi, 2018).

Interaction with Polyfluoroalkyl Compounds

Studies on the interaction of this compound derivatives with polyfluoroalkyl compounds (PFASs) in the environment reveal that exposure to certain PFASs is widespread, and these compounds may act as endocrine disruptors. The research suggests that exposure to these compounds does not appear to be associated with altered age at menarche of offspring, shedding light on the environmental and health implications of these interactions (Christensen et al., 2011).

Suspect and Nontarget Screening in Wildlife

A study utilizing suspect and nontarget screening to examine the temporal trends of legacy and unregulated PFASs in the liver of the endangered beluga whale population indicated that certain perfluoroalkyl and polyfluoroalkyl substances, including perfluorooctane sulfonamide, are detected in wildlife, providing valuable information about environmental emissions and regulations of these compounds (Barrett et al., 2021).

Mechanism of Action

Target of Action

Pyridine-2-sulfonamide, also known as 2-pyridinesulfonamide, primarily targets enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play a crucial role in various biochemical processes. For instance, carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folic acid in bacteria .

Mode of Action

The compound acts as a competitive inhibitor of these enzymes. It mimics the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthetase, and competes with PABA for the active site of the enzyme . This competition inhibits the formation of dihydrofolate and tetrahydrofolate, which are crucial for bacterial DNA synthesis and cell division .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid metabolism cycle in bacteria . This disruption prevents the formation of dihydrofolate and tetrahydrofolate, leading to the inhibition of bacterial DNA synthesis and cell division . As a result, the growth and proliferation of bacteria are effectively controlled.

Pharmacokinetics

They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The inhibition of bacterial DNA synthesis and cell division by this compound results in the effective control of bacterial growth and proliferation . This makes it a potent antibacterial agent, capable of treating a diverse range of disease states .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, resistance mechanisms in bacteria, such as the production of resistant dihydropteroate synthetase or an increase in the production of PABA, can reduce the efficacy of the compound .

Future Directions

The synthesis of new pyridines with a sulfonamide moiety using a novel quinoline-based dendrimer-like ionic liquid suggests potential future directions for research in this area .

Biochemical Analysis

Biochemical Properties

Pyridine-2-sulfonamide has been found to interact with various enzymes and proteins. For instance, sulfonamides, a group to which this compound belongs, are known to inhibit dihydropteroate synthetase, an enzyme crucial for the production of folate . This inhibition eventually leads to the suppression of bacterial DNA growth and cell division or replication .

Cellular Effects

The effects of this compound on cells are diverse. For instance, sulfonamide-pyridine hybrids have shown considerable broad-spectrum antiproliferative activity against a panel of 60 cancer cell lines derived from leukemia, lung, colon, central nervous system (CNS), melanoma, ovarian, renal, prostate, and breast .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, the similarity between the structures of sulfonamides and PABA allows sulfonamides to inhibit and replace PABA in the enzyme dihydropteroate synthetase .

Temporal Effects in Laboratory Settings

It is known that all target molecules were achieved in short reaction times and high yields via a catalytic one-pot multicomponent reaction manner .

Metabolic Pathways

Sulfonamides, a group to which this compound belongs, are known to interact with enzymes such as carbonic anhydrases (CAs), cyclin-dependent kinases (CDKs) as well as phosphatidylinositol 3-kinase (PI3K) in cancer cells .

Transport and Distribution

It is known that sulfonamides, a group to which this compound belongs, can target various proteins in cancer cells .

Subcellular Localization

It is known that sulfonamides, a group to which this compound belongs, can target various proteins in cancer cells .

properties

IUPAC Name

pyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c6-10(8,9)5-3-1-2-4-7-5/h1-4H,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJMBQYORXLGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50979853
Record name Pyridine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50979853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63636-89-5
Record name Pyridine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50979853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyridine-2-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

According to Reference Example 9-8, by use of 2-bromopyridine (500 mg, 3.2 mmol), diethyl ether (5 mL), n-butyllithium (a 1.56 mol/L solution in hexane, 2.5 mL, 3.8 mmol), sulfuryl chloride (0.28 mL, 3.5 mmol) and a 7 mol/L solution of ammonia in methanol (2 mL), pyridine-2-sulfonamide (Compound FI) (77 mg, yield: 15%) was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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